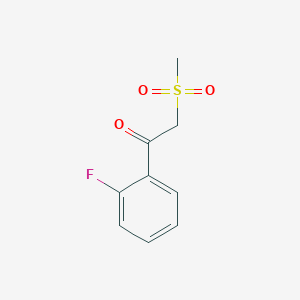

Methyl 6-(chloromethyl)nicotinate hydrochloride

Descripción general

Descripción

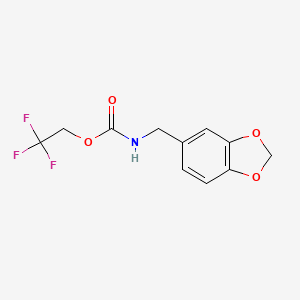

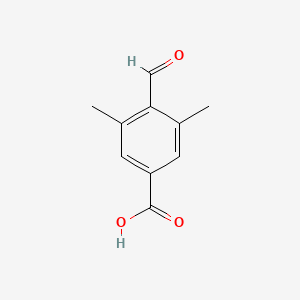

Methyl 6-(chloromethyl)nicotinate hydrochloride (CMNH) is an organic compound that is primarily used in scientific research. It is a derivative of nicotinic acid, a naturally occurring substance in the human body, and it is also known as 6-chloro-2-methyl-nicotinic acid hydrochloride. It is a white, crystalline powder that is water soluble and has a melting point of about 186-188°C. CMNH has been used in a variety of laboratory experiments, including those involving enzymatic synthesis, biochemical and physiological effects, and pharmacological studies.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Applications

- Summary of Application : There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

- Methods of Application : The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Samples of 6-methylnicotine analyzed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .

- Results or Outcomes : Chemical, pharmacological, and toxicological assessments were conducted on 6-methylnicotine and compared to pharmaceutical grade (S)-nicotine . The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 0.6 % vs. 85.6 2.9 % for freebase forms) . Regulatory in vitro toxicology testing demonstrated 6-methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .

-

Chemical Synthesis

- Summary of Application : The invention provides a method for synthesizing stable 6-methyl nicotine .

- Methods of Application : The synthesis method takes 6-methyl nicotinate and gamma-butyrolactone as starting raw materials and sequentially carries out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closure reaction to obtain a target product 6-methyl nicotine .

- Results or Outcomes : The method provided by the invention synthesizes stable 6-methyl nicotine .

-

Chemical Synthesis

- Summary of Application : Methyl 6-(chloromethyl)nicotinate is a chemical compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction being performed .

-

Material Safety

- Summary of Application : Understanding the safety properties of Methyl 6-(chloromethyl)nicotinate is crucial for its safe handling and use .

- Methods of Application : Safety data sheets (SDS) provide information on the properties of the compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

- Results or Outcomes : The compound is classified as dangerous, with a signal word of “Danger” and hazard statement H314, indicating it causes severe skin burns and eye damage .

-

Chemical Synthesis

- Summary of Application : Methyl 6-(chloromethyl)nicotinate is a chemical compound that can be used in various chemical reactions .

- Methods of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction being performed .

-

Material Safety

- Summary of Application : Understanding the safety properties of Methyl 6-(chloromethyl)nicotinate is crucial for its safe handling and use .

- Methods of Application : Safety data sheets (SDS) provide information on the properties of the compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .

- Results or Outcomes : The compound is classified as dangerous, with a signal word of “Danger” and hazard statement H314, indicating it causes severe skin burns and eye damage .

Propiedades

IUPAC Name |

methyl 6-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJOWKDRJQVNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(chloromethyl)nicotinate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)

![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)

![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)

![2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile](/img/structure/B1443136.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)